molecular formula C13H12Cl2N2O3S2 B15110509 (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B15110509
M. Wt: 379.3 g/mol
InChI Key: PIQTZBRVMRXRRX-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d]thiazole core modified with a 5,5-dioxide group, a 2,3-dichlorophenyl substituent at position 3, and an acetamide moiety attached via a Z-configuration double bond. The dichlorophenyl group introduces electron-withdrawing effects, while the sulfone (dioxide) group enhances polarity.

Properties

Molecular Formula

C13H12Cl2N2O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H12Cl2N2O3S2/c1-7(18)16-13-17(9-4-2-3-8(14)12(9)15)10-5-22(19,20)6-11(10)21-13/h2-4,10-11H,5-6H2,1H3

InChI Key

PIQTZBRVMRXRRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorophenylamine, is reacted with a suitable reagent to form the dichlorophenyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a thioamide to form the tetrahydrothieno[3,4-d]thiazole ring.

    Oxidation: The resulting compound is then oxidized to introduce the dioxidotetrahydrothieno[3,4-d]thiazole moiety.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazole ring.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating diseases by targeting specific molecular pathways.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 2,3-Dichlorophenyl Calculated ~379.27* Z-configuration; Cl substituents (lipophilic) -
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3,4-Dimethoxyphenyl C₁₅H₁₈N₂O₅S₂ 370.438 Electron-donating OMe groups; stereocenters
2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-Methoxyphenyl; 2-Methoxyacetamide C₁₄H₁₆N₂O₅S₂ 372.44 Dual OMe groups; modified acetamide chain
N-(5,5-Dioxido-3-Phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide Phenyl C₁₃H₁₄N₂O₃S₂ 310.39 Simplest analog; no halogen/OMe substituents

*Calculated based on ’s phenyl analog with adjustments for Cl atoms.

Substituent Effects on Properties

  • Electron-withdrawing vs. Methoxy groups () improve solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways .
  • Steric and Stereochemical Considerations: The Z-configuration in all analogs ensures spatial alignment of the acetamide group, which may influence receptor binding.

Pharmacological and Chemical Implications

  • Bioactivity : lists acetamide derivatives with fluorinated isoxazole substituents showing moderate bioactivity (e.g., 6.554–6.815), suggesting that halogenation (as in the target compound) could enhance target affinity .
  • Metabolic Stability : The sulfone group in all analogs may reduce oxidative metabolism, while dichlorophenyl substituents could slow cytochrome P450-mediated degradation compared to methoxy groups .

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